

# "1H NMR and 13C NMR analysis of cubane-1,3-dicarboxylic acid"

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Compound of Interest

Compound Name: Cubane-1,3-dicarboxylic acid

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A Comprehensive Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Analysis of **Cubane-1,3-dicarboxylic Acid** 

For researchers, scientists, and professionals in drug development, the precise characterization of novel molecular scaffolds is paramount. **Cubane-1,3-dicarboxylic acid**, a rigid, strained cage compound, presents a unique three-dimensional structure that is of significant interest in medicinal chemistry and materials science. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic analysis of **cubane-1,3-dicarboxylic acid**, supported by experimental data and protocols.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **cubane-1,3-dicarboxylic acid**, <sup>1</sup>H and <sup>13</sup>C NMR provide definitive information about its carbon-hydrogen framework.

The  $^1$ H NMR spectrum reveals the chemical environment of the protons on the cubane cage and the carboxylic acid groups.[1] The  $^{13}$ C NMR spectrum distinguishes the different carbon environments, including the carboxylic acid carbons and the unique sp³-hybridized carbons of the cubane core.[1] The bridgehead carbons of the cubane cage are typically observed around  $\delta$  ~85 ppm.[1]

Herein, we present the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **cubane-1,3-dicarboxylic acid** in deuterated dimethyl sulfoxide (d6-DMSO).



Table 1: <sup>1</sup>H NMR Spectroscopic Data for Cubane-1,3-dicarboxylic Acid

Chemical Shift (δ) ppm	Multiplicity	Assignment	
12.40	s (singlet)	2H, -COOH	
4.29 - 4.26	m (multiplet)	2H, Cubane CH	
4.11	app. septet	2H, Cubane CH	
3.91	арр. q	2H, Cubane CH	

Source: The Royal Society of Chemistry[2]

Table 2: 13C NMR Spectroscopic Data for Cubane-1,3-dicarboxylic Acid

Chemical Shift (δ) ppm	Assignment
172.1	C=O
52.8	Cubane CH
50.2	Cubane CH
48.9	Cubane CH
41.7	Cubane C-COOH

Source: The Royal Society of Chemistry[2]

## Comparison with an Isomeric Alternative: Cubane-1,4-dicarboxylic Acid

A common isomer used in comparative studies is cubane-1,4-dicarboxylic acid. While possessing the same molecular formula, the different substitution pattern leads to distinct NMR spectra.

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Data for Cubane-1,4-dicarboxylic Acid



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Solvent
<sup>1</sup> H	12.35	s (singlet)	DMSO-d <sub>6</sub>
¹H	4.11	s (singlet)	DMSO-d <sub>6</sub>
13 <b>C</b>	172.4	-	DMSO-d <sub>6</sub>
13 <b>C</b>	55.5	-	DMSO-d <sub>6</sub>
13 <b>C</b>	46.0	-	DMSO-d <sub>6</sub>

Source: National Institutes of Health[3]

The simpler singlet signals in both the <sup>1</sup>H and <sup>13</sup>C NMR spectra of the 1,4-isomer reflect its higher symmetry compared to the 1,3-isomer.

## **Experimental Protocols**

The following provides a general methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **cubane-1,3-dicarboxylic acid**.

#### Instrumentation:

 A high-field NMR spectrometer, such as a Bruker AVANCE III 400 or Bruker Neo 400, operating at 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C nuclei.[2]

### Sample Preparation:

- Accurately weigh approximately 5-10 mg of cubane-1,3-dicarboxylic acid.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (d6-DMSO).
- Transfer the solution to a standard 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition:

• Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).



- Temperature: 298 K.[2]
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A spectral width of approximately 16 ppm, centered around 6-7 ppm.
- Referencing: The residual solvent peak of DMSO-d<sub>6</sub> is used as the internal reference (δ = 2.50 ppm).

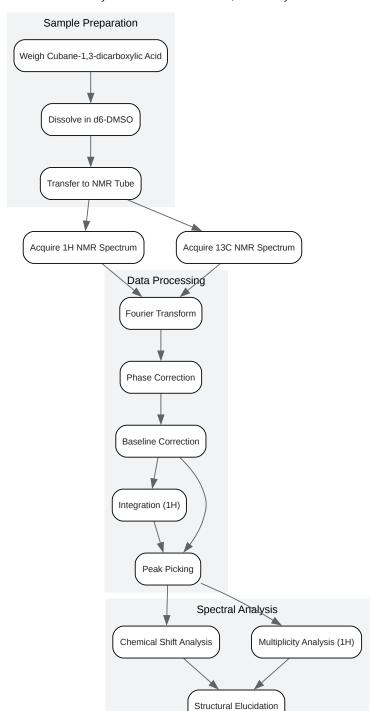
### <sup>13</sup>C NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K.[2]
- Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of <sup>13</sup>C and potential long relaxation times of the quaternary carbons.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A spectral width of approximately 250 ppm, centered around 100-120 ppm.
- Referencing: The solvent peak of DMSO-d<sub>6</sub> is used as the internal reference ( $\delta$  = 39.52 ppm).

## **Data Processing and Analysis Workflow**

The logical flow of acquiring and interpreting NMR data for **cubane-1,3-dicarboxylic acid** can be visualized as follows:





### NMR Analysis Workflow for Cubane-1,3-dicarboxylic Acid

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